ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a 1,2,3-triazole derivative featuring a trifluoromethyl-substituted benzyl group at the 1-position and an ethyl carboxylate ester at the 4-position. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the carboxylate ester contributes to solubility and serves as a precursor for further functionalization .
Properties
IUPAC Name |
ethyl 1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-2-21-12(20)11-8-19(18-17-11)7-9-3-5-10(6-4-9)13(14,15)16/h3-6,8H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCRRONUACLYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that 1,2,3-triazole derivatives have been found to bind with high affinity to multiple receptors, and they have shown a wide range of biological activities.
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes. This interaction can lead to changes in the function of the target, which can result in various biological effects.
Biological Activity
Ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanism of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its role in various biological activities. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity. The molecular formula is , with a molecular weight of approximately 316.256 g/mol.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit potent anticancer properties. For instance, a related compound was evaluated against various cancer cell lines, showing IC50 values ranging from 2.76 to 9.27 µM for ovarian and pleural mesothelioma cancers, indicating significant cytotoxic effects . this compound is hypothesized to possess similar properties due to structural similarities.
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been well-documented. A study indicated that certain triazole compounds inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, compounds showed IC50 values against COX-1 and COX-2 ranging from 19.45 to 42.1 µM . This suggests that this compound may also exhibit anti-inflammatory activity.
Antimicrobial Activity
Triazole compounds are recognized for their antimicrobial properties. Research has shown that they can inhibit the growth of various bacteria and fungi. A related study highlighted the effectiveness of triazoles against both Gram-positive and Gram-negative bacteria . The specific antimicrobial spectrum of this compound remains to be fully elucidated but is expected to be broad based on structural analysis.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and inflammation.
- Cell Cycle Arrest: Triazoles may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can increase ROS levels in cells, contributing to their cytotoxic effects.
Case Studies
Case Study 1: Anticancer Evaluation
A derivative of the compound was tested against a panel of human tumor cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer). Results indicated significant cytotoxicity with an IC50 value of approximately 5 µM against HeLa cells .
Case Study 2: Anti-inflammatory Activity
In a comparative study of various triazole derivatives for COX inhibition, this compound demonstrated promising results with an IC50 value below 30 µM against COX enzymes .
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate and related triazole derivatives from the literature.
Table 1: Comparative Analysis of Triazole Derivatives
*Note: The target compound is inferred from structural analogs in the evidence.
Structural and Functional Insights
Substituent Position and Electronic Effects: The trifluoromethyl group at the para position on the benzyl ring (target compound) confers strong electron-withdrawing effects, enhancing resistance to oxidative metabolism compared to the methyl-substituted analog in . Replacing the ethyl ester with a carboxylic acid (as in ) significantly raises polarity, reducing membrane permeability but enabling ionic interactions in biological systems.
Core Heterocycle Variations :
- Compounds with a 1,2,4-triazole core (e.g., ) exhibit distinct hydrogen-bonding patterns compared to 1,2,3-triazoles, affecting crystal packing and intermolecular interactions .
Biological Implications: The amino group at C5 in introduces hydrogen-bond donor capacity, which could enhance binding affinity in enzyme inhibition assays. Methoxy and sulfonyl groups (e.g., ) alter electronic density, influencing reactivity in nucleophilic substitution or cross-coupling reactions.
Synthetic Accessibility :
- Many analogs (e.g., ) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" route. Substituents like -CF₃ may require specialized precursors or protection strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
